molecular formula C12H14ClN3S B4746667 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol

4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4746667
M. Wt: 267.78 g/mol
InChI Key: PVPHHJAJPOKAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known as CPTT, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been widely studied for its potential applications in the fields of medicine, agriculture, and material science. In medicine, 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to have anticancer, antifungal, and antiviral properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to have insecticidal and fungicidal properties. In material science, 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been studied for its potential use in the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. For example, 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have beneficial effects in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol can induce cell death in cancer cells and inhibit the growth of fungi and viruses. In vivo studies have shown that 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol can improve cognitive function in animals with Alzheimer's disease and Parkinson's disease. 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to have insecticidal and fungicidal effects in plants.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol is its broad range of potential applications in various fields. Another advantage is its relatively low toxicity compared to other chemical compounds with similar properties. However, one limitation of 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol and its potential side effects.

Future Directions

There are several future directions for research on 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study its potential side effects and toxicity in more detail. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol and its interactions with other molecules and cells.
Conclusion:
In conclusion, 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(4-chlorobenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol is needed to fully understand its potential and limitations.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-2-3-11-14-15-12(17)16(11)8-9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPHHJAJPOKAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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